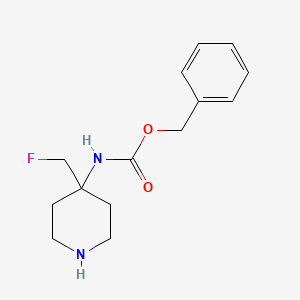

Benzyl (4-(fluoromethyl)piperidin-4-yl)carbamate

CAS No.:

Cat. No.: VC17372019

Molecular Formula: C14H19FN2O2

Molecular Weight: 266.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H19FN2O2 |

|---|---|

| Molecular Weight | 266.31 g/mol |

| IUPAC Name | benzyl N-[4-(fluoromethyl)piperidin-4-yl]carbamate |

| Standard InChI | InChI=1S/C14H19FN2O2/c15-11-14(6-8-16-9-7-14)17-13(18)19-10-12-4-2-1-3-5-12/h1-5,16H,6-11H2,(H,17,18) |

| Standard InChI Key | GZNUIJROYMLLOS-UHFFFAOYSA-N |

| Canonical SMILES | C1CNCCC1(CF)NC(=O)OCC2=CC=CC=C2 |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a piperidine ring substituted at the 4-position with a fluoromethyl group () and a carbamate moiety () . The piperidine ring adopts a chair conformation, with the fluoromethyl group occupying an axial position, as inferred from analogous piperidine derivatives . The benzyl carbamate group extends perpendicularly, creating a steric and electronic profile conducive to interactions with biological targets .

Stereochemical Considerations

While the compound lacks chiral centers, the rigid piperidine ring and fluoromethyl substituent impose conformational restrictions. Computational models suggest that the fluoromethyl group enhances electronegativity at the piperidine nitrogen, potentially influencing hydrogen-bonding capabilities .

Spectroscopic and Computational Data

The electron-withdrawing fluorine atom induces a deshielding effect on adjacent protons, as evidenced by chemical shifts at δ 4.45–4.60 ppm for the group .

Synthesis and Optimization

Synthetic Pathways

The synthesis of Benzyl (4-(fluoromethyl)piperidin-4-yl)carbamate follows a multi-step protocol:

-

Piperidine Functionalization: 4-Piperidone undergoes nucleophilic substitution with fluoromethylating agents (e.g., ) under basic conditions to yield 4-(fluoromethyl)piperidin-4-ol .

-

Carbamate Formation: The hydroxyl group is reacted with benzyl chloroformate () in the presence of a base (e.g., triethylamine) to install the carbamate.

Reaction Conditions

-

Temperature: 0–5°C for fluoromethylation to minimize side reactions.

-

Solvent: Dichloromethane or tetrahydrofuran for carbamate coupling .

-

Yield: Reported yields range from 45% to 68%, depending on purification methods .

Challenges and Solutions

-

Fluorine Stability: The group is prone to hydrolysis under acidic conditions. Anhydrous solvents and inert atmospheres are critical .

-

Regioselectivity: Competing reactions at the piperidine nitrogen are mitigated by temporary protection with Boc (-butoxycarbonyl) groups .

Comparative Analysis of Related Carbamates

The fluoromethyl group confers higher electronegativity and metabolic stability compared to ethyl analogues .

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume